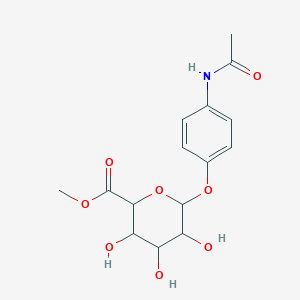
4-Acetamidophenyl beta-d-glucuronic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamidophenyl beta-d-glucuronic acid, methyl ester is an organic compound with the molecular formula C15H19NO8 and a molecular weight of 341.31 g/mol . It is a white crystalline solid that is stable at room temperature and soluble in solvents such as chloroform, dichloromethane, and alcohols . This compound is an intermediate in the preparation of acetaminophen metabolites .
Preparation Methods
4-Acetamidophenyl beta-d-glucuronic acid, methyl ester can be synthesized through a multi-step reaction process involving acetylation, amidation, and glucuronidation reactions . The synthetic route typically starts with the acetylation of aniline to form acetanilide, followed by the amidation of acetanilide with glucuronic acid to form the desired compound . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
4-Acetamidophenyl beta-d-glucuronic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Acetamidophenyl beta-d-glucuronic acid, methyl ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Acetamidophenyl beta-d-glucuronic acid, methyl ester involves its role as an intermediate in the glucuronidation process. Glucuronidation is a biochemical reaction where glucuronic acid is conjugated to a substrate, increasing its solubility and facilitating its excretion from the body . The compound interacts with glucuronosyltransferases, which catalyze the transfer of glucuronic acid to various substrates, including drugs and endogenous compounds .
Comparison with Similar Compounds
4-Acetamidophenyl beta-d-glucuronic acid, methyl ester can be compared with other similar compounds, such as:
4-Acetamidophenyl beta-d-glucuronic acid: This compound lacks the methyl ester group and may have different solubility and reactivity properties.
4-Acetamidophenyl alpha-d-glucuronic acid, methyl ester: This isomer has the glucuronic acid moiety in the alpha configuration, which can affect its interaction with enzymes and substrates.
4-Acetamidophenyl beta-d-glucuronic acid, ethyl ester: This compound has an ethyl ester group instead of a methyl ester, which can influence its chemical and physical properties.
The uniqueness of this compound lies in its specific structure and its role as an intermediate in the synthesis of acetaminophen metabolites, making it valuable for research in drug metabolism and pharmacokinetics .
Properties
Molecular Formula |
C15H19NO8 |
|---|---|
Molecular Weight |
341.31 g/mol |
IUPAC Name |
methyl 6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C15H19NO8/c1-7(17)16-8-3-5-9(6-4-8)23-15-12(20)10(18)11(19)13(24-15)14(21)22-2/h3-6,10-13,15,18-20H,1-2H3,(H,16,17) |
InChI Key |
PBCDFJAIFOUUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol](/img/structure/B12320553.png)
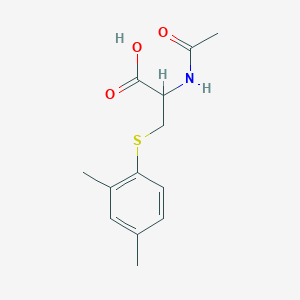
![2-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)acetaldehyde](/img/structure/B12320560.png)
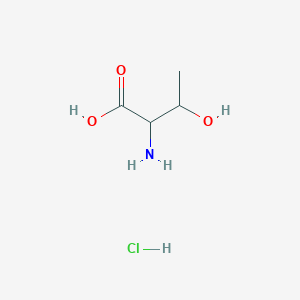
![3-(Isobutyramido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12320576.png)
![tert-butyl (3S,5S)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate;tert-butyl (3R,5R)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B12320584.png)
![3-hydroxy-2-[N-(1-hydroxy-4-methylpentan-2-yl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B12320592.png)
![sodium;3-[2-[(8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate](/img/structure/B12320593.png)
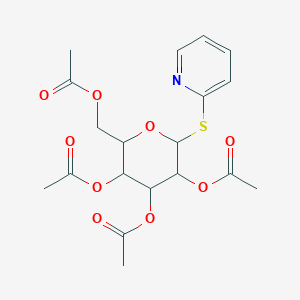
![7-[(3E)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B12320610.png)
![(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid;(2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B12320611.png)
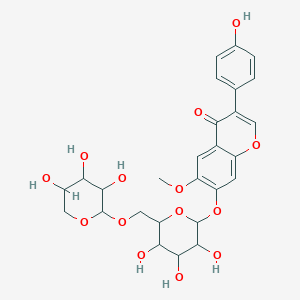
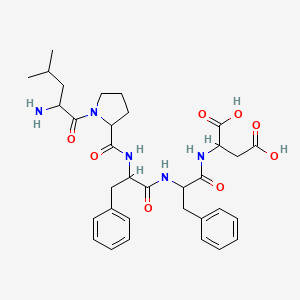
![5-Hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one](/img/structure/B12320631.png)
